molecular formula C11H15NO3 B13082014 Ethyl 7-amino-4,5,6,7-tetrahydrobenzofuran-4-carboxylate

Ethyl 7-amino-4,5,6,7-tetrahydrobenzofuran-4-carboxylate

Cat. No.: B13082014
M. Wt: 209.24 g/mol
InChI Key: IZUBBZMSOLADMA-UHFFFAOYSA-N
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Description

Ethyl 7-amino-4,5,6,7-tetrahydrobenzofuran-4-carboxylate is a bicyclic heterocyclic compound featuring a fused furan ring system with an amino group at position 7 and an ethyl carboxylate substituent at position 4. Its molecular formula is C₁₁H₁₅NO₃, and it serves as a precursor in pharmaceutical and agrochemical research due to its structural versatility. The amino group enhances nucleophilicity, enabling further functionalization, while the tetrahydrobenzofuran scaffold contributes to conformational rigidity, a desirable trait in drug design .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

ethyl 7-amino-4,5,6,7-tetrahydro-1-benzofuran-4-carboxylate

InChI

InChI=1S/C11H15NO3/c1-2-14-11(13)8-3-4-9(12)10-7(8)5-6-15-10/h5-6,8-9H,2-4,12H2,1H3

InChI Key

IZUBBZMSOLADMA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(C2=C1C=CO2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-amino-4,5,6,7-tetrahydrobenzofuran-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the tetrahydrobenzofuran ring, followed by the introduction of the amino and ethyl ester groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-amino-4,5,6,7-tetrahydrobenzofuran-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations while minimizing side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

Ethyl 7-amino-4,5,6,7-tetrahydrobenzofuran-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 7-amino-4,5,6,7-tetrahydrobenzofuran-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Structure and Key Differences :

  • Heteroatom : Replaces the furan oxygen with sulfur, forming a tetrahydrobenzo[b]thiophene core .
  • Substituents: Amino group at position 2 and carboxylate at position 3.
  • Molecular Formula: C₁₁H₁₅NO₂S (MW: 225.3 g/mol).

Synthesis: Synthesized via the Gewald reaction, utilizing cycloketones, sulfur, and cyanoacetates under basic conditions .

Table 1: Comparative Data

Compound Name Heteroatom Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method
Ethyl 7-amino-4,5,6,7-tetrahydrobenzofuran-4-carboxylate O C₁₁H₁₅NO₃ 209.24 7-NH₂, 4-COOEt Not Reported
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate S C₁₁H₁₅NO₂S 225.30 2-NH₂, 3-COOEt Gewald Reaction

Ethyl 6-(difluoromethyl)-4-hydroxy-4,5,6,7-tetrahydrobenzofuran-3-carboxylate

Structure and Key Differences :

  • Substituents : Difluoromethyl group at position 6 and hydroxyl at position 4 .
  • Molecular Formula : C₁₂H₁₄F₂O₄ (MW: 260.23 g/mol).

7-Amino-4,6-dinitrobenzofurazane-1-oxide (ADNBF)

Structure and Key Differences :

  • Core Structure : Benzofurazan (fused benzene and furazan rings) with nitro groups at positions 4 and 6 .

Alkyl 7-Amino-4-hydroxy-2-methylbenzofuro[7,6-d]thiazole-6-carboxylates

Structure and Key Differences :

  • Heterocycle Fusion : Benzofurothiazole system (fused furan and thiazole rings) .
  • Synthesis: Involves condensation of cyanoacetates with aminothiophenol derivatives under acidic conditions .

Applications : Thiazole rings are common in antimicrobial and anticancer agents, highlighting divergent applications compared to simpler tetrahydrobenzofurans.

Critical Analysis of Structural and Functional Divergence

  • Electronic Effects :
    • Thiophene analogs (e.g., ) exhibit greater electron density, favoring electrophilic reactions, whereas furan derivatives are more polarizable .
    • Fluorinated derivatives () show enhanced stability and lipophilicity, ideal for membrane penetration in agrochemicals .
  • Synthetic Accessibility :
    • The Gewald reaction () is versatile for thiophenes but less applicable to furans, which may require alternative cyclization strategies.
  • Safety Profiles: Amino-substituted compounds (target and ) pose irritancy risks, while nitro derivatives () are hazardous explosives .

Biological Activity

Ethyl 7-amino-4,5,6,7-tetrahydrobenzofuran-4-carboxylate (CAS Number: 1251002-49-9) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C11H15NO3 and a molecular weight of approximately 209.24 g/mol. Its structure includes a tetrahydrobenzofuran core, which is characterized by a fused benzene and furan ring system that enhances its reactivity and biological potential. The presence of an ethyl ester and an amino group contributes to its pharmacological profile.

Neuropharmacological Effects

Research indicates that this compound may exhibit significant neuropharmacological effects. Compounds with similar structures have been shown to interact with neurotransmitter receptors, particularly gamma-aminobutyric acid (GABA) receptors, which are crucial for inhibitory neurotransmission in the brain. This suggests that the compound may possess anxiolytic or sedative properties .

Binding Affinity Studies:
Preliminary studies have indicated that this compound interacts with various receptors:

  • GABA Receptors: Potential anxiolytic effects.
  • Serotonin Receptors: Possible mood-regulating properties.

The binding affinity of this compound to these receptors is currently under investigation to elucidate its pharmacological profile further.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrahydrobenzofuran Core: This may involve cyclization reactions.
  • Introduction of Functional Groups: The amino and ethyl ester groups are introduced through appropriate chemical reactions.
  • Purification: The final product is purified to achieve the desired yield and purity.

These methods can vary based on specific reaction conditions and desired yields .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights unique features that may influence biological activity:

Compound NameStructureUnique Features
Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylateC12H15NO4Lacks ethoxy group; potential differences in biological activity
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateC12H15NO4SContains thiophene instead of benzofuran; unique electronic properties
Ethyl 3-amino-5-methoxy-4,5,6,7-tetrahydrobenzofuran-2-carboxylateC12H17NO4Methoxy group alters electronic properties; studied for neuropharmacological effects

This table illustrates how variations in functional groups and structural features can lead to differing biological activities among related compounds.

Case Study 1: Anxiolytic Potential

In a study investigating the anxiolytic potential of various compounds similar to this compound, researchers found that derivatives exhibiting strong binding affinity for GABA receptors demonstrated significant anxiolytic effects in animal models. This suggests that modifications to the ethyl 7-amino compound could enhance its therapeutic efficacy in treating anxiety disorders.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of compounds derived from tetrahydrobenzofuran structures. Ethyl 7-amino derivatives were tested for their ability to protect neuronal cells from oxidative stress. Results indicated that certain derivatives significantly reduced cell death in vitro compared to control groups.

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